Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride

Description

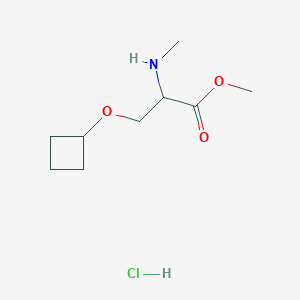

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-cyclobutyloxy-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-10-8(9(11)12-2)6-13-7-4-3-5-7;/h7-8,10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGSVGADTFARJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(COC1CCC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485749-12-9 | |

| Record name | methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride typically involves the esterification of 3-cyclobutoxy-2-(methylamino)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride is a compound with significant potential in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly in the following areas:

- Antinociceptive Activity : Studies have shown that the compound exhibits significant pain-relieving effects in animal models, suggesting its potential use in pain management therapies.

- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from apoptosis, which could be beneficial in treating neurodegenerative diseases.

Biochemical Studies

The compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor for various enzymes, making it valuable for understanding biochemical processes.

Synthetic Chemistry

This compound serves as a building block for synthesizing other complex molecules. It can be involved in various organic synthesis reactions, including:

- Nucleophilic Substitution Reactions : The cyclobutoxy group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.

- Reactions with Electrophiles : The methylamino group can participate in electrophilic aromatic substitution, expanding its utility in synthetic chemistry.

Case Study 1: Antinociceptive Properties

In a study conducted on rodent models, this compound demonstrated significant antinociceptive effects when administered at varying doses. The results indicated a dose-dependent response, with higher doses correlating with increased pain relief.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced apoptosis in neuronal cell lines. The findings suggested that treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antinociceptive | Significant pain relief | |

| Neuroprotective | Reduced apoptosis in neuronal cells | |

| Enzyme Inhibition | Inhibition of neurotransmitter uptake |

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Starting Materials | Cyclobutanol and methyl amino acid derivative |

| Nucleophilic Substitution | Formation of methyl 3-cyclobutoxypropanoate |

| Hydrochloride Formation | Reaction with hydrochloric acid for salt formation |

Mechanism of Action

The mechanism of action of Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride:

Physicochemical and Analytical Properties

- LCMS/HPLC Data: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: LCMS m/z 174 [M+H]⁺ (free base); HPLC retention time 1.18 minutes (SMD-TFA05 method) .

Functional and Pharmacological Relevance

- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: Used to synthesize spirocyclic compounds with antiviral or anticancer activity (e.g., EP 4,374,877 A2) .

- Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride: Fluorine atoms enhance bioavailability and binding affinity in CNS-targeting drugs .

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 3-cyclobutoxy-2-(methylamino)propanoate hydrochloride, and how can reaction yields be optimized?

Synthesis typically involves esterification and amino group protection/deprotection strategies. For example, analogous compounds (e.g., methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride) are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Optimization strategies include:

Q. How should researchers characterize the physical and chemical stability of this compound under varying storage conditions?

Stability studies should assess:

- Hydrolysis sensitivity : The ester group is prone to hydrolysis in aqueous environments; use buffered solutions (pH 6–8) to mitigate degradation .

- Moisture sensitivity : Store as a hydrochloride salt in desiccated conditions (≤4°C) to prevent deliquescence .

- Thermal stability : Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : 1H-NMR (e.g., δ 9.00 ppm for protonated amino groups) and 13C-NMR to verify cyclobutoxy and methylamino substituents .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+) .

- X-ray crystallography : For resolving stereochemical configurations, particularly if chirality impacts biological activity .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of this compound with biological targets?

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes or receptors, focusing on hydrogen bonding (amino group) and hydrophobic interactions (cyclobutoxy group) .

- Kinetic studies : Monitor reaction rates via stopped-flow spectrometry under physiological pH and temperature .

- Isotopic labeling : Incorporate 14C or 3H isotopes to trace metabolic pathways in vitro .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Dose-response profiling : Establish EC50/IC50 values using standardized assays (e.g., fluorescence-based enzymatic assays) .

- Structural analogs comparison : Compare activity with derivatives (e.g., ethyl 3-amino-2-(oxan-4-ylmethyl)propanoate) to isolate functional group contributions (Table 1) .

- Batch variability control : Ensure consistent purity (>95% by HPLC) and salt form (hydrochloride vs. free base) .

Table 1 : Comparative Bioactivity of Structural Analogs

Q. How can researchers design experiments to explore the compound's pharmacokinetic properties?

- In vitro assays : Measure permeability using Caco-2 cell monolayers and plasma protein binding via equilibrium dialysis .

- Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., propanoic acid derivatives) in hepatic microsomes .

- In vivo studies : Administer radiolabeled compound to rodents and quantify tissue distribution via scintillation counting .

Methodological Considerations for Experimental Design

Q. What controls are essential when testing the compound's biological activity in cell-based assays?

Q. How should researchers address solubility challenges in formulation studies?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt screening : Test alternative salts (e.g., mesylate, besylate) if hydrochloride form precipitates in physiological buffers .

Advanced Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response and toxicity data?

Q. How can machine learning tools enhance structure-activity relationship (SAR) studies?

- Feature selection : Use random forests to identify critical molecular descriptors (e.g., logP, polar surface area) .

- Predictive modeling : Train neural networks on public datasets (e.g., ChEMBL) to forecast novel derivatives’ bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.